Cas no 18217-81-7 (2-methyl-6-[(1e)-1-propen-1-yl]pyrazine)
18217-81-7 structure
Product Name:2-methyl-6-[(1e)-1-propen-1-yl]pyrazine
CAS No:18217-81-7
MF:C8H10N2
MW:134.178401470184
CID:1374336
PubChem ID:5371945
Update Time:2025-04-20
2-methyl-6-[(1e)-1-propen-1-yl]pyrazine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-6-[(1E)-1-propen-1-yl]pyrazine
- 5-Methyl-2,3'-bipyridyl
- 6-Methyl-[2,3']Bipyridinyl
- CTK2G5602
- AGN-PC-001459
- 2,3'-Bipyridine, 6-methyl-
- CHEBI:399515
- 2-methyl-6-propenyl-pyrazine
- 2-methyl-6-(pyridin-3-yl)pyridine
- CHEMBL368048
- 6-methyl-2,3'-bipyridyl
- SureCN3609216
- 2-Methyl-6-(trans-1-propenyl)-pyrazin
- SureCN5143063
- 2-Methyl-6-[(E)-1-propenyl]pyrazine
- SCHEMBL14153948
- Pyrazine, 2-methyl-6-(1-propenyl)-, (E)-
- NOBVHXZAVPKZQU-ONEGZZNKSA-N
- 2-methyl-6-[(1E)-prop-1-en-1-yl]pyrazine
- 2-Methyl-6-propenyl-(E)-Pyrazine
- Pyrazine, 2-methyl-6-(1E)-1-propenyl-
- (E)-2-Methyl-6-(1-propenyl)pyrazine
- 2-Methyl-6-(1-propenyl)-(e)-Pyrazine
- 2-Methyl-6-(1-propenyl) pyrazine, trans
- YZ5LE428BQ
- 2-Methyl-6-(1(E)-propenyl)-pyrazine
- 2-methyl-6-propenylpyrazine
- 2-Methyl-6-(1-propenyl)-pyrazine
- 104638-11-1
- 2-Methyl-6-[(1E)-1-propenyl]pyrazine
- (e)-2-methyl-6-(1-propenyl)-pyrazine
- UNII-YZ5LE428BQ
- 18217-81-7
- CHEBI:179432
- 2-Methyl-6-(1-propenyl)-(Z)-Pyrazine
- 2-Methyl-6-(trans-1-propenyl)pyrazine
- 2-Methyl-6-(1-propenyl)pyrazine, (1E)-
- 2-methyl-6-[(E)-prop-1-enyl]pyrazine
- 2-methyl-6-(1-propenyl)pyrazine
- Pyrazine, 2-methyl-6-propenyl-, (E)-
- 2-methyl-6-[(1e)-1-propen-1-yl]pyrazine
-
- Inchi: 1S/C8H10N2/c1-3-4-8-6-9-5-7(2)10-8/h3-6H,1-2H3/b4-3+
- InChI Key: NOBVHXZAVPKZQU-ONEGZZNKSA-N
- SMILES: N1C(=CN=CC=1/C=C/C)C
Computed Properties
- Exact Mass: 134.0845
- Monoisotopic Mass: 134.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8A^2
- XLogP3: 1.2
Experimental Properties
- Density: 1.007
- Boiling Point: 198.4°C at 760 mmHg
- Flash Point: 73.8°C
- Refractive Index: 1.561
- PSA: 25.78
- LogP: 1.81810
2-methyl-6-[(1e)-1-propen-1-yl]pyrazine Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
18217-81-7 (2-methyl-6-[(1e)-1-propen-1-yl]pyrazine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk